Rhodium-Catalyzed Hydroformylation: Triphenylarsine vs. Triphenylphosphine Conversion and Regioselectivity Comparison
In a direct head-to-head comparison of Group 15 triaryl ligands for rhodium-catalyzed hydroformylation of 1-dodecene under identical reaction conditions (90°C, 100 psig 1:1 H₂/CO, 35 g substrate, 176 ppm Rh), triphenylarsine (AsPh₃) produced 58% olefin conversion with an n/iso aldehyde ratio of 3.1 at a ligand:Rh ratio of 60:1 (120 min) [1]. At a higher ligand:Rh ratio of 300:1 (135 min), AsPh₃ conversion increased to 85.8% with an n/iso ratio of 3.5 [1]. In contrast, triphenylphosphine (PPh₃) achieved 95% conversion (n/iso = 4.4) at 60:1 and 86.9% conversion (n/iso = 8.7) at 300:1 [1]. The data demonstrate that AsPh₃ offers a distinctly lower n/iso ratio (reduced linear selectivity) compared to PPh₃ under both ligand loading regimes, while maintaining comparable conversion efficiency at the higher ligand loading (85.8% vs 86.9%) [1]. A separate comparative study of hex-1-ene hydroformylation across Rh, Co, and Ru catalysts confirmed that AsPh₃ systems can achieve comparable or even higher catalytic activity than PPh₃ systems under certain experimental conditions, though PPh₃ consistently yields higher n/iso heptanal ratios [2].
| Evidence Dimension | Olefin conversion and product regioselectivity (n/iso aldehyde ratio) |
|---|---|
| Target Compound Data | Conversion: 58% (L/Rh=60:1), 85.8% (L/Rh=300:1); n/iso ratio: 3.1 (L/Rh=60:1), 3.5 (L/Rh=300:1) |
| Comparator Or Baseline | Triphenylphosphine (PPh₃): Conversion 95% (L/Rh=60:1), 86.9% (L/Rh=300:1); n/iso ratio 4.4 (L/Rh=60:1), 8.7 (L/Rh=300:1) |
| Quantified Difference | At L/Rh=60:1: AsPh₃ conversion 37 percentage points lower than PPh₃; n/iso ratio 1.3 units lower. At L/Rh=300:1: AsPh₃ conversion 1.1 percentage points lower than PPh₃; n/iso ratio 5.2 units lower. |
| Conditions | Rh-catalyzed hydroformylation of 1-dodecene; 90°C; 100 psig 1:1 H₂/CO; 35 g substrate; 176 ppm Rh charge; L/Rh = 60:1 (120 min) and 300:1 (135 min) |
Why This Matters
Selecting AsPh₃ over PPh₃ enables preferential production of branched aldehydes (lower n/iso ratio) for applications requiring different downstream product profiles, while maintaining comparable overall catalytic throughput at higher ligand loadings.
- [1] Carlock JT. A comparative study of triphenylamine, triphenylphosphine, triphenylarsine, triphenylantimony and triphenylbismuth as ligands in the rhodium-catalyzed hydroformylation of 1-dodecene. Tetrahedron. 1984;40(1):185-187. DOI: 10.1016/0040-4020(84)85118-2 View Source
- [2] Applied Catalysis A: General. The Rh, Co, Ru metal-catalyzed hydroformylation of hex-1-ene using triphenylphosphine, triphenylarsine and triphenylantimony as ligands. 2005;282(1-2):31-38. View Source
